molecular formula C10H11FO3 B13470929 2-(3-Fluorophenyl)-3-methoxypropanoic acid

2-(3-Fluorophenyl)-3-methoxypropanoic acid

Cat. No.: B13470929
M. Wt: 198.19 g/mol
InChI Key: LQIPMKHQYDYMPG-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-3-methoxypropanoic acid is an organic compound that features a fluorinated phenyl ring and a methoxy group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-3-methoxypropanoic acid typically involves the reaction of 3-fluorophenylacetic acid with methoxypropanoic acid under specific conditions. The reaction may require the use of catalysts and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-3-methoxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(3-Fluorophenyl)-3-methoxypropanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-3-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom on the phenyl ring can influence the compound’s reactivity and binding affinity to various biological targets. The methoxy group can also play a role in modulating the compound’s properties and interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-Fluorophenyl)-3-methoxypropanoic acid include:

  • 3-Fluorophenylacetic acid
  • 3-Fluorophenylpropanoic acid
  • 2-Methoxyphenylpropanoic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a methoxy group on the propanoic acid backbone makes it a valuable compound for various applications.

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

2-(3-fluorophenyl)-3-methoxypropanoic acid

InChI

InChI=1S/C10H11FO3/c1-14-6-9(10(12)13)7-3-2-4-8(11)5-7/h2-5,9H,6H2,1H3,(H,12,13)

InChI Key

LQIPMKHQYDYMPG-UHFFFAOYSA-N

Canonical SMILES

COCC(C1=CC(=CC=C1)F)C(=O)O

Origin of Product

United States

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